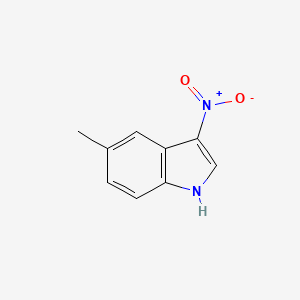

5-Methyl-3-nitro-1H-indole

Description

Significance of Indole (B1671886) Scaffolds in Contemporary Chemical Research

The indole scaffold, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of contemporary chemical and pharmaceutical research. d-nb.infochemicalbook.com This heterocyclic system is not merely a synthetic curiosity but is a "privileged structure" found in a vast array of naturally occurring and synthetically developed molecules with significant biological activity. d-nb.info Its prevalence in nature is exemplified by its presence in the essential amino acid tryptophan, plant hormones, and numerous alkaloids. d-nb.info This natural abundance has spurred extensive investigation into indole chemistry, leading to the discovery of compounds with a wide range of therapeutic applications, including anti-inflammatory, antimicrobial, anticancer, and antiviral agents. chemicalbook.comontosight.airsc.org The versatility of the indole ring allows it to interact with a multitude of biological targets, making it a highly valuable pharmacophore in drug discovery. chemicalbook.comontosight.ai

Overview of Nitroindole Derivatives in Organic Synthesis and Medicinal Chemistry

The introduction of a nitro group onto the indole scaffold creates a class of compounds known as nitroindoles, which possess unique chemical properties and biological activities. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the indole ring, making these derivatives valuable intermediates in organic synthesis. ontosight.ai They serve as precursors for the synthesis of other functionalized indoles, such as aminoindoles, through reduction of the nitro group. d-nb.info

In medicinal chemistry, nitroindole derivatives have been investigated for various therapeutic purposes. For instance, certain substituted 5-nitroindoles have been synthesized and evaluated as potential anticancer agents that target c-Myc G-quadruplex DNA. d-nb.info These compounds have been shown to downregulate c-Myc expression and induce cell-cycle arrest in cancer cells. d-nb.info Furthermore, the position of the nitro group on the indole ring is crucial for biological activity, as seen in studies of nitro-substituted melatonin (B1676174) analogues, where different isomers exhibit varied affinities for melatoninergic receptors. acs.org Research has also explored 5-nitroindole (B16589) derivatives in the context of creating agents with cytotoxic activity against human tumor cell lines. biosynth.com

Specific Research Focus on 5-Methyl-3-nitro-1H-indole within Indole Chemistry

Within the diverse family of nitroindoles, this compound is a specific isomer. Its structure is characterized by a methyl group at the 5-position of the benzene ring and a nitro group at the 3-position of the pyrrole ring.

While its structural isomer, 3-methyl-5-nitro-1H-indole, has been noted in research contexts, including as a potential inhibitor of bacterial enzymes, specific and detailed research findings for this compound are not extensively documented in publicly available scientific literature. chemimpex.com The focus of many studies on nitroindoles has often been on derivatives with different substitution patterns or those functionalized at other positions, such as 5-nitro-1H-indole-3-carbaldehyde, which is used as an intermediate in the synthesis of bioactive molecules. researchgate.net Consequently, this compound represents a less-explored area within the broader field of indole chemistry, highlighting a potential avenue for future investigation.

Research Findings and Data

Detailed experimental research findings, such as extensive biological activity screens or complex synthetic applications specifically for this compound, are limited in published literature. However, basic chemical property data is available from chemical suppliers.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 83559-02-4 |

| Molecular Formula | C₉H₈N₂O₂ |

| Molecular Weight | 176.17 g/mol |

| Appearance | Solid |

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-3-nitro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-6-2-3-8-7(4-6)9(5-10-8)11(12)13/h2-5,10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOGMNCUGSGGREO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Methyl 3 Nitro 1h Indole and Its Analogues

Historical Context of Indole (B1671886) Synthesis with Relevance to Nitroindole Formation

The indole ring system is a fundamental motif in a vast number of natural products, pharmaceuticals, and agrochemicals. rsc.org Consequently, numerous methods for its construction have been developed over more than a century. Several classical named reactions are particularly relevant for the synthesis of substituted indoles and can be adapted for the preparation of nitroindoles, often by using nitro-substituted precursors.

Fischer Indole Synthesis: Discovered by Emil Fischer in 1883, this reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from an arylhydrazine and a ketone or aldehyde. alfa-chemistry.comwikipedia.org To synthesize a nitroindole via this method, a nitro-substituted phenylhydrazine (B124118) is required. For example, (4-methyl-3-nitrophenyl)hydrazine (B1626993) could theoretically be reacted with a suitable carbonyl compound to generate a 5-methyl-6-nitroindole isomer. While versatile, the Fischer synthesis can lack regiocontrol with unsymmetrical ketones and requires often harsh acidic conditions that may not be compatible with all functional groups. thermofisher.com

Leimgruber-Batcho Indole Synthesis: A more recent and often higher-yielding alternative to the Fischer synthesis, this two-step method begins with the formation of an enamine from an o-nitrotoluene derivative and a formamide (B127407) acetal, such as N,N-dimethylformamide dimethyl acetal. wikipedia.orgresearchgate.net The resulting nitrostyrene (B7858105) intermediate is then reductively cyclized to form the indole ring. wikipedia.org This method is particularly advantageous as it proceeds under milder conditions and the required o-nitrotoluene precursors are often readily available. wikipedia.org This approach is well-suited for preparing indoles with specific substitution patterns on the benzene (B151609) ring.

Bartoli Indole Synthesis: This reaction provides an efficient route to 7-substituted indoles through the reaction of an o-substituted nitroarene with a vinyl Grignard reagent. wikipedia.orgrsc.org The presence of a substituent ortho to the nitro group is crucial for the success of the reaction. jk-sci.com Three equivalents of the Grignard reagent are typically necessary to achieve full conversion. wikipedia.org The flexibility of the Bartoli synthesis allows for the creation of indoles substituted on both the carbocyclic and pyrrole (B145914) rings. wikipedia.org

These foundational methods primarily construct the indole nucleus with a pre-existing nitro substituent on the benzene ring. An alternative and more direct approach for synthesizing compounds like 5-Methyl-3-nitro-1H-indole involves the direct functionalization of a pre-formed indole core.

Targeted Synthesis of this compound and Positional Isomers

The most common and direct method for the synthesis of this compound is the electrophilic nitration of the 5-methylindole (B121678) precursor. The indole nucleus is an electron-rich heterocycle, making it susceptible to electrophilic attack. The C3 position is the most nucleophilic and is typically the primary site of substitution, leading to the desired 3-nitro product.

Achieving regioselectivity in the nitration of indoles is critical. For 5-methylindole, electrophilic substitution is strongly directed to the C3 position due to the electronic nature of the pyrrole ring. However, harsh nitrating conditions can lead to side products or degradation of the indole ring.

Traditional nitration methods often employ strong acids like nitric acid in sulfuric acid. chemicalbook.com While effective, these conditions can be aggressive. Modern methodologies have focused on milder and more selective reagents to improve yields and functional group tolerance. nih.gov

A noteworthy strategy involves the in situ generation of trifluoroacetyl nitrate (B79036) (CF₃COONO₂) from the reaction of an ammonium (B1175870) nitrate salt with trifluoroacetic anhydride. nih.gov This reagent acts as a potent electrophilic nitrating agent that can efficiently nitrate a variety of N-protected and N-unsubstituted indoles at the C3 position under non-acidic conditions. nih.govrsc.org This method offers high regioselectivity for the 3-position and is compatible with various substituents on the indole ring. For instance, N-Boc protected indoles react smoothly to give the corresponding 3-nitroindoles in excellent yields. nih.gov

The primary precursor for the targeted synthesis of this compound is 5-methylindole. This starting material is commercially available but can also be synthesized through various established methods, most notably the Fischer indole synthesis. The synthesis of 5-methylindole typically starts from p-toluidine, which is converted to 4-methylphenylhydrazine. Condensation of this hydrazine (B178648) with a suitable carbonyl compound, such as pyruvic acid, followed by acid-catalyzed cyclization and decarboxylation, yields 5-methylindole.

Alternative routes starting from substituted anilines have also been developed. The Gassman indole synthesis, for example, can produce substituted indoles from anilines, although it has limitations with certain electron-donating groups. luc.edu

The efficiency of the nitration of 5-methylindole is highly dependent on the reaction conditions. Key parameters to optimize include the choice of nitrating agent, solvent, temperature, and reaction time. The table below summarizes various conditions reported for the nitration of indole derivatives, which are applicable to the synthesis of this compound.

| Nitrating Agent | Solvent | Temperature | Typical Yield | Reference |

|---|---|---|---|---|

| NaNO₃ / H₂SO₄ | Sulfuric Acid | 0 °C | High (e.g., 96% for 2-methylindole) | chemicalbook.com |

| NMe₄NO₃ / (CF₃CO)₂O | Acetonitrile (B52724) | 0-5 °C | Excellent (e.g., 97% for N-Boc-indole) | nih.gov |

| Acetyl nitrate | Acetic Anhydride | Low Temperature | Good to Excellent | researchgate.net |

Optimization often involves protecting the indole nitrogen, for example as an N-acetyl or N-phenylsulfonyl derivative, before nitration. researchgate.net This can prevent side reactions at the nitrogen atom and improve the stability of the indole ring under the reaction conditions. The protecting group can then be removed to yield the final N-unsubstituted product. researchgate.net For instance, N-Boc-3-nitroindole can be deprotected to yield 3-nitroindole, demonstrating the practical utility of this approach. nih.gov

Derivatization and Functionalization Strategies of this compound

Following its synthesis, the this compound core can be further modified to create a diverse range of analogues. Functionalization can occur at several positions, but modification at the indole nitrogen (N1) is a common and straightforward strategy.

The N-H proton of the indole ring is acidic and can be readily removed by a base, allowing for subsequent alkylation, acylation, or sulfonylation reactions. This N-functionalization is a key step in the synthesis of many biologically active molecules.

For example, 5-nitroindole (B16589) can be deprotonated with a base like potassium hydroxide (B78521) (KOH) in an anhydrous solvent such as dimethylformamide (DMF). The resulting indolide anion is a potent nucleophile that can react with various electrophiles. nih.gov Alkylation with alkyl halides, such as 1,3-dibromopropane (B121459) or phenethyl bromide, allows for the introduction of alkyl chains at the N1 position. nih.govmdpi.com These reactions are fundamental in building more complex molecular architectures. d-nb.info

The table below provides examples of N-functionalization reactions performed on the related 5-nitroindole scaffold, illustrating the types of derivatives that can be prepared.

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| 5-Nitro-1H-indole | 1. KOH, DMF 2. 1,3-Dibromopropane | 5-Nitro-1-(3-bromopropyl)-1H-indole | nih.gov |

| Methyl 5-nitro-1H-indole-3-carboxylate | Phenethyl bromide, K₂CO₃, DMF | Methyl 5-nitro-1-phenethyl-1H-indole-3-carboxylate | mdpi.com |

| Methyl 5-nitro-1H-indole-3-carboxylate | Cyclohexyl iodide, K₂CO₃, DMF | Methyl 1-cyclohexyl-5-nitro-1H-indole-3-carboxylate | mdpi.com |

| 5-Nitro-1H-indole | 1. NaH, DMF 2. CH₃I | 1-Methyl-5-nitro-1H-indole | d-nb.info |

These derivatization strategies significantly expand the chemical space accessible from the this compound core, enabling the synthesis of analogues with tailored physical, chemical, and biological properties.

Chemical Modifications at the Indole C2 Position

While the C3 position of indole is typically more reactive towards electrophiles, the selective functionalization of the C2 position is a crucial strategy for the synthesis of diverse indole derivatives. Various methods have been developed to achieve C2-alkylation and other modifications, often employing transition metal catalysis.

One notable approach is the palladium-catalyzed enantioselective redox-relay Heck reaction of 2-indole triflates with disubstituted alkenes. This method provides access to a range of indole derivatives with a stereocenter adjacent to the C2 position. The reaction is tolerant of various functional groups and has been utilized in the modular formal synthesis of a key tricyclic indole core of a sphingosine-1-phosphate receptor 1 (S1P1) agonist precursor nih.govnih.gov. The choice of the N-protecting group on the indole is crucial for tuning the electronics to ensure selective β-hydride elimination away from the indole core nih.gov.

Another significant strategy involves the Catellani reaction, which utilizes a palladium(II) catalyst and norbornene to achieve C2-selective alkylation of indoles rsc.orgresearchgate.nettum.de. This reaction proceeds via a C–H activation mechanism and has been applied in the total synthesis of complex, biologically relevant molecules rsc.orgresearchgate.net.

Direct C2-functionalization can also be triggered by the formation of an iminium species from the indole and a sulfonium (B1226848) reagent. This reaction proceeds under mild conditions and yields C2-substituted indole derivatives in good to high yields nih.gov. The umpolung strategy, which inverts the normal reactivity of the indole C2 and C3 positions, making them electrophilic, is another powerful tool for C2-functionalization nih.gov.

Table 1: Examples of Palladium-Catalyzed C2-Alkylation of Indole Derivatives

| Indole Substrate | Alkene/Alkylating Agent | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Indole triflate | Disubstituted alkene | Palladium catalyst with pyridine-oxazoline ligand | C2-alkylated indole | Good to high | nih.govnih.gov |

| NH-indoles | Various electrophiles | Pd(II)/Norbornene | C2-alkylated indole | - | rsc.orgresearchgate.net |

| Indole | Sulfonium reagent | - | C2-substituted indole | Good to high | nih.gov |

Introduction of Substituents at the Indole C3 Position

The C3 position of the indole ring is the most nucleophilic and, therefore, the most common site for electrophilic substitution. A variety of methods have been developed for the introduction of diverse functional groups at this position.

The acylation of indoles at the C3 position is a fundamental transformation in indole chemistry. While traditional methods often employ acyl chlorides or anhydrides, the use of nitriles as acylating agents in the presence of a Lewis acid offers an alternative pathway. This approach is particularly useful for synthesizing 3-acylindoles, which are key intermediates in the synthesis of many natural products and pharmaceuticals.

For instance, a combination of a boron Lewis acid, such as dichlorophenylborane (B1345638) (PhBCl₂), and a nitrile can effectively acylate indoles at the C3 position. The reaction proceeds under mild conditions and provides 3-acylindoles in moderate to high yields. This method is applicable to a range of indoles and nitriles, offering a versatile tool for the synthesis of functionalized indole derivatives. The intermediate imine formed during the reaction can also be reduced in situ to yield 1-(1H-indol-3-yl)alkylamines.

The introduction of a cyano group at the C3 position of indoles is a valuable transformation, as the nitrile functionality can be readily converted into other useful groups such as carboxylic acids, amines, and amides. Palladium-catalyzed C-H bond cyanation has emerged as a powerful and direct method for this purpose.

Several palladium-catalyzed protocols have been developed using different cyanide sources. One practical and safe method employs a combination of ammonium bicarbonate (NH₄HCO₃) and dimethyl sulfoxide (B87167) (DMSO) as the "CN" source, affording 3-cyanoindoles in moderate to good yields with excellent regioselectivity rsc.orgdocumentsdelivered.com. Another approach utilizes acetonitrile (CH₃CN) as a green and readily available cyanide source in a ligand-free palladium-catalyzed reaction nih.gov. This method proceeds via a transition-metal-catalyzed C-CN bond cleavage.

Table 2: Palladium-Catalyzed C3-Cyanation of Indoles

| Indole Substrate | Cyanide Source | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Indole | NH₄HCO₃/DMSO | Palladium catalyst | 3-Cyanoindole | Moderate to good | rsc.orgdocumentsdelivered.com |

| Indole | CH₃CN | Ligand-free Palladium catalyst | 3-Cyanoindole | Moderate to good | nih.gov |

Multicomponent Reaction Approaches for Complex Indole Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, have become a powerful tool in organic synthesis for the construction of complex molecules. The integration of indoles into MCRs has facilitated the synthesis of a wide variety of complex, poly-substituted indole frameworks from simple precursors nih.gov.

These reactions often exploit the nucleophilicity of the indole C3 position. For example, a one-pot MCR of 3-acetylindole, aromatic aldehydes, ethyl cyanoacetate, and ammonium acetate (B1210297) in the presence of a piperidine (B6355638) catalyst can lead to the formation of 6-indolylpyridine-3-carbonitrile derivatives nih.gov. Another example involves the Ugi-azide MCR of indole, isocyanides, aldehydes, and trimethylsilyl (B98337) azide (B81097) (TMSN₃) to produce complex indole derivatives nih.gov.

MCRs have also been employed to construct indole-fused seven-membered heterocycles. A reaction between 3-methylindole, formaldehyde, and an amine hydrochloride salt in tetrahydrofuran (B95107) (THF) can yield an indole-fused oxadiazepine derivative rsc.org. The versatility of MCRs allows for the rapid generation of molecular diversity and the synthesis of medicinally relevant scaffolds rsc.org.

Reductive Synthesis Pathways for Aminoindole Derivatives from Nitroindoles

The reduction of nitroindoles is a primary and widely used method for the synthesis of aminoindoles, which are important building blocks for many biologically active compounds. The nitro group can be introduced onto the indole ring through various nitration methods, followed by reduction to the corresponding amine.

For the synthesis of this compound, a plausible route involves the direct nitration of 5-methyl-1H-indole. While specific conditions for this exact transformation are not extensively detailed, general methods for indole nitration can be applied. For instance, nitration of N-protected indoles with nitrating agents generated in situ, such as from tetramethylammonium (B1211777) nitrate and trifluoroacetic anhydride, has been shown to be effective for a range of substituted indoles, including those with substituents at the 5-position nih.govrsc.org.

Once the nitro group is in place, it can be reduced to the amine. A common method for this reduction is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst nih.govaip.org. For example, 1-methyl-5-nitro-1H-indole can be hydrogenated to 1-methyl-1H-indol-5-amine in high yield nih.gov. Similarly, the catalytic reduction of 3-hydroxy-3-(1H-indol-3-yl)-5-nitrooxindole with hydrazine monohydrate and a Pd/C catalyst produces the corresponding 5-amino derivative aip.org.

Table 3: Reduction of Nitroindoles to Aminoindoles

| Nitroindole Substrate | Reducing Agent/Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 1-Methyl-5-nitro-1H-indole | Pd/C, H₂ | 1-Methyl-1H-indol-5-amine | 96 | nih.gov |

| 3-Hydroxy-3-(1H-indol-3-yl)-5-nitrooxindole | Hydrazine monohydrate, Pd/C | 5-Amino-3-hydroxy-3-(1H-indol-3-yl)oxindole | 79 | aip.org |

Chemical Reactivity and Transformation of 5 Methyl 3 Nitro 1h Indole

Electrophilic and Nucleophilic Reactivity Profiles

The presence of both an electron-donating and an electron-withdrawing group on the indole (B1671886) ring of 5-Methyl-3-nitro-1H-indole creates a unique reactivity profile. The inherent nucleophilicity of the indole core is significantly altered, leading to specific patterns of electrophilic and nucleophilic attack.

The nitro group at the C3 position of the indole ring exerts a strong electron-withdrawing effect through both resonance and inductive effects. This deactivates the pyrrole (B145914) ring, making it less susceptible to electrophilic attack compared to unsubstituted indole. The C2 position, in particular, becomes significantly more electrophilic. This heightened electrophilicity at C2 allows for reactions with a variety of nucleophiles.

The deactivation of the indole ring by the nitro group also enhances the acidity of the N-H proton, facilitating N-alkylation or N-protection reactions. Furthermore, the electron-deficient nature of the C2-C3 double bond makes 3-nitroindoles, including this compound, susceptible to nucleophilic addition reactions.

The methyl group at the C5 position is an electron-donating group, which increases the electron density of the benzene (B151609) portion of the indole ring. In electrophilic aromatic substitution reactions, methyl groups are typically activating and ortho-, para-directing. In the context of the 5-methyl-substituted indole ring, this would enhance the nucleophilicity of the C4 and C6 positions.

Site-Specific Functionalization and Dearomatization Processes

The unique electronic properties of this compound allow for a range of site-specific functionalization and dearomatization reactions, primarily focused on the electron-deficient pyrrole ring.

The electrophilic nature of the C2 position in 3-nitroindoles is a key feature for functionalization. This allows for the introduction of various substituents at this position through nucleophilic attack. While specific studies on this compound are limited, the general reactivity of 3-nitroindoles suggests that it would readily undergo C2-arylation or C2-alkylation under appropriate conditions, such as palladium-catalyzed cross-coupling reactions. nih.gov

Furthermore, the C2-C3 double bond can participate in addition reactions. For instance, the reaction of 3-nitroindoles with Michael acceptors can lead to the formation of new carbon-carbon bonds at the C2 position.

3-Nitroindoles are known to participate in cycloaddition and annulation reactions, serving as valuable building blocks for the synthesis of more complex heterocyclic systems. researchgate.net These reactions often involve the dearomatization of the indole core. For example, 3-nitroindoles can act as dienophiles in Diels-Alder reactions or participate in [3+2] cycloadditions with various 1,3-dipoles. These reactions lead to the formation of fused or spirocyclic indolines.

The presence of the 5-methyl group is not expected to significantly hinder these reactions, which primarily involve the C2-C3 double bond of the pyrrole ring. Annulation reactions, where a new ring is fused to the indole core, are also possible, often initiated by the reaction of a nucleophile at the C2 position followed by an intramolecular cyclization.

The electron-deficient nature of the pyrrole ring in 3-nitroindoles makes them excellent substrates for reactions with electron-rich species. Nucleophiles such as amines, thiols, and carbanions can attack the C2 position, leading to a variety of functionalized indole derivatives. In some cases, this initial nucleophilic attack can be followed by further transformations, such as ring-opening or rearrangement reactions.

Recent studies have also shown that 3-nitroindoles can serve as N-centered nucleophiles under basic conditions in reactions like the aza-1,6-Michael addition to para-quinone methides. mdpi.com This reactivity allows for the formation of N-alkylated indole derivatives.

Interactive Data Table: General Reactivity of Substituted Indoles

| Reactant Type | Position of Attack on this compound (Predicted) | Expected Product Type |

| Electrophile | C4, C6 (on benzene ring, requires harsh conditions) | Substituted this compound |

| Nucleophile | C2 (on pyrrole ring) | 2-substituted this compound |

| Dienophile | C2-C3 double bond | Fused or spirocyclic indoline (B122111) |

| 1,3-Dipole | C2-C3 double bond | Cycloadduct |

| Base | N-H | N-deprotonated indole |

Stability and Degradation Pathways (e.g., Air Oxidation of Related Aminoindoles)

Research on the atmospheric chemistry of indole, a closely related compound, shows that it undergoes oxidation initiated by hydroxyl (•OH) and chlorine (•Cl) radicals. copernicus.orgcopernicus.org The reaction with •OH radicals is dominated by the addition of the radical to the indole ring, whereas the reaction with •Cl radicals can proceed through both addition and hydrogen abstraction. copernicus.orgcopernicus.org These initial reactions lead to the formation of indole radicals, which subsequently react with molecular oxygen (O₂) to produce peroxy radicals. copernicus.orgcopernicus.org Under atmospheric conditions with the presence of nitrogen oxides (NOx) and hydroperoxyl radicals (HO₂•), these peroxy radicals can transform into a variety of products, including organonitrates, alkoxy radicals, and hydroperoxides. copernicus.orgcopernicus.org One identified product from the •OH-initiated oxidation of indole is N-(2-formylphenyl)formamide. copernicus.org This suggests that a potential degradation pathway for this compound in the presence of atmospheric oxidants would involve the opening of the heterocyclic ring.

Furthermore, considering the reduction of the nitro group, the resulting aminoindole (5-methyl-1H-indol-3-amine) would likely exhibit significant instability. Arylamines, in general, are susceptible to rapid air oxidation, which often results in a visible color change of the material. researchgate.net This process can be minimized by handling the compound under an inert atmosphere. researchgate.net Therefore, if the nitro group of this compound were reduced, the resulting amino derivative would be expected to degrade quickly upon exposure to air.

| Reactant | Oxidant | Intermediate Species | Final Product Classes |

|---|---|---|---|

| Indole | •OH, •Cl | Indole Radicals, Peroxy Radicals | Organonitrates, Alkoxy Radicals, Hydroperoxides, N-(2-formylphenyl)formamide |

Protonation Behavior and Acid-Base Reactivity

The acid-base properties of this compound are primarily dictated by the N-H proton of the indole ring and the influence of the attached functional groups. The pKa value is a measure of the acidity of this proton. organicchemistrydata.org The indole nitrogen can be deprotonated by a base, forming an indolyl anion.

| Compound | CAS Number | pKa | Reference |

|---|---|---|---|

| 3-Nitro-1H-indole | 4770-03-0 | Data available in IUPAC Digitized pKa Dataset | nih.gov |

| 5-Nitro-1H-indole | 6146-52-7 | Data available in IUPAC Digitized pKa Dataset | nih.gov |

Advanced Spectroscopic Characterization of 5 Methyl 3 Nitro 1h Indole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the carbon and proton frameworks.

¹H NMR spectroscopy provides detailed information about the electronic environment of protons, their connectivity, and the number of neighboring protons. The chemical shift (δ) of a proton is influenced by the shielding and deshielding effects of nearby functional groups. In the case of nitro-substituted indoles, the strongly electron-withdrawing nitro group significantly influences the chemical shifts of the aromatic protons, typically shifting them downfield.

Table 1: ¹H NMR Spectral Data for 3-Methyl-5-nitro-1H-indole

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-4 | 8.57 | d | 1.9 |

| NH | 8.52 | s | - |

| H-6 | 8.11 | dd | 8.9, 2.1 |

| H-7 | 7.38 | d | 9.0 |

| H-2 | 7.14 | s | - |

Source: Data extracted from a study on related indole (B1671886) derivatives researchgate.net. The spectrum was recorded in CDCl₃ at 500 MHz.

Analysis of the Isomer (3-Methyl-5-nitro-1H-indole):

The proton at the C-4 position (H-4) appears as a doublet at a significantly downfield chemical shift of 8.57 ppm, which is attributed to the deshielding effects of the adjacent nitro group at C-5 and the ring anisotropy.

The proton at C-6 is observed as a doublet of doublets at 8.11 ppm, indicating coupling to both H-7 and H-4 (meta-coupling).

The H-7 proton appears as a doublet at 7.38 ppm, coupled to H-6.

The singlet at 7.14 ppm is assigned to the H-2 proton of the indole ring.

The methyl group protons appear as a sharp singlet at 2.39 ppm.

Predicted ¹H NMR Spectrum for 5-Methyl-3-nitro-1H-indole: For this compound, the positions of the substituents are swapped. The nitro group at C-3 would strongly deshield the proton at C-2 and C-4. The methyl group at C-5 would have a minor shielding effect on adjacent protons.

H-2: Expected to be a singlet and significantly downfield due to the adjacent nitro group.

H-4: Expected to be a singlet (or a narrow doublet from coupling with H-6) and deshielded by the nitro group at C-3.

H-6: Expected to be a doublet of doublets, coupled to H-4 and H-7.

H-7: Expected to be a doublet, coupled to H-6.

CH₃: The methyl protons at C-5 would appear as a singlet in the typical aromatic methyl region (~2.4-2.5 ppm).

NH: The N-H proton would likely appear as a broad singlet at a downfield chemical shift.

¹³C NMR spectroscopy maps the carbon backbone of a molecule. The chemical shifts provide information about the hybridization and electronic environment of each carbon atom. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons (C). ksu.edu.saslideshare.netwikipedia.org

DEPT-90: Only CH signals are observed.

DEPT-135: CH₃ and CH signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are absent in both DEPT-90 and DEPT-135 spectra. slideshare.netwikipedia.org

Again, using the isomer 3-Methyl-5-nitro-1H-indole as a reference:

Table 2: ¹³C NMR Spectral Data for 3-Methyl-5-nitro-1H-indole

| Carbon | Chemical Shift (δ, ppm) | DEPT Information (Predicted) |

|---|---|---|

| C-5 | 141.53 | Quaternary (C) |

| C-7a | 139.34 | Quaternary (C) |

| C-3a | 127.91 | Quaternary (C) |

| C-2 | 124.72 | Methine (CH) |

| C-4 | 117.69 | Methine (CH) |

| C-6 | 116.45 | Methine (CH) |

| C-3 | 114.53 | Quaternary (C) |

| C-7 | 110.96 | Methine (CH) |

Source: Data extracted from a study on related indole derivatives researchgate.net. The spectrum was recorded in CDCl₃ at 125 MHz.

Analysis of the Isomer (3-Methyl-5-nitro-1H-indole):

The carbon bearing the nitro group (C-5) is significantly deshielded, appearing at 141.53 ppm.

Other quaternary carbons (C-7a, C-3a, C-3) are identifiable in the spectrum.

The methine carbons (C-2, C-4, C-6, C-7) appear in the aromatic region.

The methyl carbon appears upfield at 9.58 ppm.

Predicted ¹³C NMR Spectrum for this compound:

C-3: This carbon, directly attached to the nitro group, would be significantly deshielded and appear at a low field.

C-5: The carbon attached to the methyl group would be found around 130-135 ppm.

The chemical shifts of the other aromatic carbons would be influenced by the altered substituent pattern. DEPT experiments would be crucial to distinguish the quaternary carbons (C-3, C-3a, C-5, C-7a) from the methine carbons (C-2, C-4, C-6, C-7).

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. montclair.edu Cross-peaks in the 2D spectrum connect coupled protons, which is invaluable for tracing the connectivity within the aromatic ring system. For this compound, COSY would show correlations between H-6 and H-7, and potentially a weaker correlation between H-4 and H-6.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). researchgate.nettriprinceton.org It allows for the direct assignment of carbon signals based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. montclair.eduresearchgate.nettriprinceton.org It is particularly powerful for identifying the placement of substituents and connecting different parts of the molecule. For this compound, key HMBC correlations would be expected from the methyl protons (at C-5) to carbons C-4, C-5, and C-6, and from H-2 to carbons C-3, C-3a, and C-7a, which would definitively confirm the locations of the methyl and nitro groups.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, provides information about the functional groups present in a molecule. ksu.edu.saedinst.com While IR spectroscopy relies on the change in dipole moment during a vibration, Raman spectroscopy depends on a change in polarizability. slideshare.netedinst.com This makes them complementary methods for structural analysis.

The spectrum of this compound is dominated by the vibrational modes of the indole ring and the nitro group.

Table 3: Characteristic Vibrational Frequencies for Nitro and Indole Groups

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Indole | N-H Stretch | 3400 - 3500 | Weak or inactive |

| Indole | Aromatic C-H Stretch | 3000 - 3100 | Strong |

| Indole | Aromatic C=C Stretch | 1450 - 1620 | Strong |

| Nitro (NO₂) | Asymmetric Stretch | 1550 - 1475 | Weak |

Source: General frequency ranges from spectroscopic literature. researchgate.netresearchgate.netorgchemboulder.comspectroscopyonline.com

Nitro Group Vibrations: The nitro group has two characteristic and intense stretching vibrations. spectroscopyonline.com

Asymmetric Stretch (ν_as(NO₂)): This appears as a strong band in the IR spectrum, typically between 1550-1475 cm⁻¹ for aromatic nitro compounds. orgchemboulder.com

Symmetric Stretch (ν_s(NO₂)): This also gives rise to a strong IR band, usually in the 1360-1290 cm⁻¹ region. orgchemboulder.com In the Raman spectrum, the symmetric stretch is often the more intense of the two nitro vibrations. researchgate.net

Indole Moiety Vibrations:

N-H Stretch: The indole N-H bond gives rise to a sharp absorption band in the IR spectrum around 3400-3500 cm⁻¹. researchgate.net

C-H Aromatic Stretch: These vibrations occur above 3000 cm⁻¹.

C=C Aromatic Stretch: The stretching of the carbon-carbon double bonds within the fused aromatic rings results in a series of bands in the 1450-1620 cm⁻¹ region. researchgate.net

The IR spectrum of this compound would provide clear evidence for its key structural features. The presence of a sharp peak around 3400-3500 cm⁻¹ would confirm the N-H group of the indole ring. researchgate.net The most diagnostic feature would be the two strong absorption bands corresponding to the nitro group: one around 1530-1500 cm⁻¹ (asymmetric stretch) and another around 1350 cm⁻¹ (symmetric stretch). spectroscopyonline.com Additionally, multiple bands in the 1450-1620 cm⁻¹ region would be indicative of the aromatic ring system. The presence of the methyl group would be confirmed by C-H stretching vibrations just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule. The theoretical exact mass of this compound (C₉H₈N₂O₂) can be calculated by summing the exact masses of its constituent atoms. This precise mass measurement is a critical step in the unambiguous identification of the compound.

Table 1: Theoretical Exact Mass Calculation for this compound

| Element | Count | Exact Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon (C) | 9 | 12.000000 | 108.000000 |

| Hydrogen (H) | 8 | 1.007825 | 8.062600 |

| Nitrogen (N) | 2 | 14.003074 | 28.006148 |

| Oxygen (O) | 2 | 15.994915 | 31.989830 |

| Total | | | 176.058578 |

In experimental HRMS analysis, the measured mass-to-charge ratio (m/z) of the molecular ion is compared to the theoretical exact mass. A close correlation between the experimental and theoretical values confirms the elemental composition of the analyte. For instance, the molecular formula for the related compound nitroindole has been identified as C₈H₆N₂O₂ in studies of organic aerosol. nih.gov

Electron Ionization Mass Spectrometry (EIMS) is a hard ionization technique that involves bombarding a sample with high-energy electrons. This process not only creates a molecular ion (M⁺) but also induces extensive fragmentation. nih.govlibretexts.org The resulting fragmentation pattern serves as a molecular fingerprint, providing valuable structural information.

For this compound, the fragmentation process is expected to follow characteristic pathways for indole derivatives and nitroaromatic compounds. The molecular ion peak would be observed at an m/z corresponding to the integer mass of the molecule. Key fragmentation steps could include:

Loss of NO₂: A common fragmentation pathway for nitroaromatic compounds is the cleavage of the C-N bond, leading to the loss of a nitro group (NO₂) and the formation of a [M-NO₂]⁺ fragment.

Loss of NO and CO: Subsequent or alternative fragmentation pathways can involve the loss of nitric oxide (NO) followed by carbon monoxide (CO), a pattern observed in some nitro-substituted heterocyclic compounds.

Ring Cleavage: Fragmentation of the indole ring system itself can occur, leading to various smaller charged fragments. The fragmentation of the indole core often involves the loss of HCN. scirp.org

Methyl Group Fragmentation: Loss of the methyl radical (•CH₃) from the molecular ion or subsequent fragment ions is also a plausible fragmentation pathway.

The relative abundance of these fragment ions provides insight into the stability of the different parts of the molecule.

Table 2: Plausible EIMS Fragmentation for this compound

| Fragment Ion | m/z (Nominal) | Plausible Structure/Loss |

|---|---|---|

| [C₉H₈N₂O₂]⁺ | 176 | Molecular Ion (M⁺) |

| [C₉H₈N]⁺ | 130 | [M - NO₂]⁺ |

| [C₉H₇N₂O]⁺ | 161 | [M - CH₃]⁺ |

Electronic Absorption (UV-Vis) Spectroscopy

Electronic absorption spectroscopy, or UV-Vis spectroscopy, measures the absorption of ultraviolet and visible light by a molecule. This technique provides information about the electronic transitions within the molecule and is particularly useful for studying compounds with chromophores. uzh.chlibretexts.orgtaylorfrancis.com

The this compound molecule contains a significant chromophore due to the conjugated π-electron system of the indole ring extended by the nitro group. The indole ring itself is an aromatic system, and the presence of the nitro group, a strong electron-withdrawing group, further influences the electronic structure and absorption properties.

The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to π → π* and potentially n → π* electronic transitions. uzh.ch

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions and result in strong absorption bands in the UV region. The extended conjugation in the nitroindole system would likely shift these absorptions to longer wavelengths (a bathochromic shift) compared to unsubstituted indole.

n → π Transitions:* These transitions involve the promotion of a non-bonding electron (from the oxygen atoms of the nitro group) to a π* antibonding orbital. These are generally lower in energy and have lower molar absorptivity compared to π → π* transitions.

Studies on related isomers, such as 3-nitroindole and 5-nitroindole (B16589), show strong absorption in the near-UV range. For example, 3-nitroindole exhibits an absorption peak at 349 nm, while 5-nitroindole has a peak at 322 nm in 2-propanol. nih.gov Based on this, this compound is also expected to absorb significantly in the 300-400 nm range. The methyl group at the 5-position, being an electron-donating group, may cause a slight shift in the absorption maximum compared to 3-nitroindole.

Table 3: Expected UV-Vis Absorption Data for this compound

| Transition Type | Expected Wavelength Range (nm) | Associated Structural Feature |

|---|---|---|

| π → π* | 200-400 | Conjugated indole and nitro group system |

X-ray Crystallography

X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms within a crystalline solid. mdpi.comnih.gov It provides precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.

To perform X-ray crystallography, a suitable single crystal of this compound must first be grown. The crystal is then irradiated with X-rays, and the diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

The crystal structure of this compound would reveal:

Molecular Geometry: The precise bond lengths and angles of the indole ring, the nitro group, and the methyl group. This would allow for an assessment of any steric strain or electronic effects on the geometry.

Planarity: The degree of planarity of the bicyclic indole system and the orientation of the nitro and methyl groups relative to the ring.

Intermolecular Interactions: The packing of the molecules in the crystal lattice, including any hydrogen bonding (involving the indole N-H), π-π stacking interactions between the aromatic rings, and other van der Waals forces. These interactions are crucial for understanding the solid-state properties of the compound.

While specific crystallographic data for this compound is not available in the provided search results, studies on other indole derivatives demonstrate the power of this technique. For example, the crystal structure of 3-(naphth-1-ylmethyl)indole revealed the presence of two different conformers in the solid state. researchgate.net A similar detailed structural analysis would be possible for this compound, providing invaluable insight into its solid-state conformation and packing.

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Nitroindole |

| 3-nitroindole |

| 5-nitroindole |

Analysis of Intermolecular Interactions and Crystal Packing

The definitive determination of a compound's crystal structure and the intricate network of its intermolecular interactions is achieved through single-crystal X-ray diffraction analysis. As of the current review, a published single-crystal X-ray structure for this compound could not be located in open-access crystallographic databases. Consequently, the following analysis is based on established principles of intermolecular forces and detailed crystallographic studies of structurally analogous indole derivatives. The discussion will focus on the predictable interactions that likely govern the crystal packing of this compound.

The molecular structure of this compound features key functional groups that are prime candidates for forming significant intermolecular contacts: the N-H group of the indole ring (a hydrogen-bond donor), the nitro group (-NO2) with its two oxygen atoms (strong hydrogen-bond acceptors), the aromatic π-system of the bicyclic indole core, and the methyl group's C-H bonds (weak hydrogen-bond donors).

Hydrogen Bonding: The most dominant intermolecular force anticipated in the crystal lattice of this compound is hydrogen bonding. The indole N-H group is a potent hydrogen-bond donor and is expected to form strong N-H···O interactions with the oxygen atoms of the nitro group on a neighboring molecule. This type of interaction is a recurring and often primary motif in the crystal packing of related nitro-substituted N-heterocycles. In addition to this primary hydrogen bond, weaker C-H···O interactions are also highly probable. The aromatic C-H bonds and the C-H bonds of the 5-methyl group can act as weak donors, interacting with the nitro group's oxygen acceptors to create a more robust, three-dimensional network.

π-Interactions: The electron-rich indole ring system is predisposed to engage in various π-interactions, which are crucial for the stabilization of the crystal structure.

C-H···π Interactions: The C-H bonds from the aromatic rings and the methyl group can also interact with the π-cloud of a neighboring indole system. nih.govresearchgate.net These interactions further stabilize the crystal lattice by creating a network of weak bonds that connect different parts of the molecular assembly. researchgate.net

The interplay of these various intermolecular forces—strong N-H···O hydrogen bonds, weaker C-H···O contacts, and a combination of π-π, N-H···π, and C-H···π interactions—will ultimately dictate the specific packing motif and crystallographic parameters of this compound. The presence of the nitro group as a strong acceptor and the indole N-H as a strong donor suggests that hydrogen bonding will be a primary determinant of the supramolecular architecture.

To illustrate these principles, the table below summarizes the types of intermolecular interactions observed in the crystal structures of several related indole derivatives. This comparative data provides a strong basis for predicting the packing behavior of this compound.

Table 1: Summary of Intermolecular Interactions in Structurally Related Indole Derivatives

| Compound Name | Key Intermolecular Interactions Observed |

| 6-isopropyl-3-(2-nitro-1-phenylethyl)-1H-indole | N-H···π bonds, C-H···π interactions |

| 2-(4-methoxyphenyl)-3-(2-nitro-1-phenylethyl)-1H-indole | N-H···π bonds, C-H···π interactions |

| 5-Nitroindole | N-H···O hydrogen bonds, π-π stacking |

| Indole-3-thiouronium nitrate (B79036) | Hydrogen bonding, π-stacking interactions |

Theoretical Chemistry and Computational Studies of 5 Methyl 3 Nitro 1h Indole

Quantum Chemical Calculations (e.g., DFT, MP2, Coupled-Cluster)

Quantum chemical calculations are fundamental to modern chemical research, offering precise predictions of molecular properties. Methods like Density Functional Theory (DFT), Møller-Plesset perturbation theory (MP2), and Coupled-Cluster (CC) theory are employed to model the electronic structure of molecules. DFT, particularly with functionals like B3LYP, is widely used for its balance of computational cost and accuracy in studying indole (B1671886) derivatives. mdpi.comresearchgate.netresearchgate.netresearchgate.net These methods allow for the in-silico exploration of molecular geometries, vibrational frequencies, and other key chemical characteristics.

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For 5-Methyl-3-nitro-1H-indole, theoretical calculations predict a largely planar structure for the core indole bicyclic ring system. researchgate.netnih.gov

Calculations performed using DFT methods, such as B3LYP with a 6-311G basis set, are commonly used to refine bond lengths, bond angles, and dihedral angles. mdpi.comresearchgate.net The methyl group at the C5 position and the nitro group at the C3 position introduce minor deviations from perfect planarity. The nitro group, in particular, may exhibit a slight twist relative to the indole plane to minimize steric hindrance and optimize electronic interactions. The predicted structural parameters are generally in good agreement with experimental data obtained for similar indole derivatives. mdpi.com

| Parameter | Predicted Value (Å or °) | Description |

| C3-N (nitro) Bond Length | ~1.45 Å | The single bond connecting the indole ring to the nitro group. |

| N-O (nitro) Bond Length | ~1.22 Å | The double bond character within the nitro group. |

| C5-C (methyl) Bond Length | ~1.51 Å | The single bond connecting the indole ring to the methyl group. |

| C=C (indole ring) Bond Lengths | 1.37 - 1.45 Å | Average bond lengths within the bicyclic aromatic system. |

| O-N-O Bond Angle | ~124° | The angle within the nitro substituent. |

| Ring-C3-N Angle | ~120° | The angle of the nitro group attachment to the indole ring. |

Note: The values presented are illustrative and based on typical results from DFT calculations for similar nitroaromatic compounds.

Vibrational analysis is a computational technique that predicts the frequencies of molecular vibrations, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. These calculations are essential for interpreting experimental spectra and assigning specific vibrational modes to functional groups within the molecule. researchgate.nettandfonline.com For this compound, DFT calculations can predict the entire vibrational spectrum.

Key predicted vibrational frequencies include:

N-H Stretching: A prominent band is expected in the 3400-3500 cm⁻¹ region, characteristic of the indole N-H group.

C-H Stretching: Aromatic C-H stretching vibrations typically appear between 3000 and 3100 cm⁻¹, while the methyl group C-H stretches are found just below 3000 cm⁻¹.

NO₂ Vibrations: The nitro group is characterized by strong asymmetric and symmetric stretching modes. The asymmetric stretch is anticipated around 1510-1530 cm⁻¹, and the symmetric stretch is expected near 1340-1350 cm⁻¹. mdpi.com

C=C Stretching: Vibrations corresponding to the stretching of the carbon-carbon bonds in the aromatic indole ring are found in the 1400-1620 cm⁻¹ region.

The theoretical spectrograms generated from these calculations generally show excellent correlation with experimental FT-IR and FT-Raman spectra, aiding in the definitive assignment of vibrational bands through tools like Potential Energy Distribution (PED) analysis. researchgate.nettandfonline.com

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Functional Group |

| N-H Stretch | 3400 - 3500 | Indole N-H |

| Aromatic C-H Stretch | 3000 - 3100 | Indole Ring C-H |

| Aliphatic C-H Stretch | 2850 - 2980 | Methyl Group C-H |

| C=C Ring Stretch | 1400 - 1620 | Indole Ring |

| NO₂ Asymmetric Stretch | 1510 - 1530 | Nitro Group |

| NO₂ Symmetric Stretch | 1340 - 1350 | Nitro Group |

| C-N Stretch | 1200 - 1300 | Indole Ring C-N |

Note: These frequency ranges are representative and based on computational studies of related nitro- and methyl-substituted indoles.

Electronic Structure Analysis

The analysis of the electronic structure provides deep insights into the reactivity, stability, and electronic properties of a molecule. For this compound, this involves examining the distribution of electrons, the nature of its molecular orbitals, and its electrostatic potential.

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. taylorandfrancis.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive.

For this compound:

HOMO: The HOMO is expected to be primarily localized on the electron-rich indole ring system, particularly the pyrrole (B145914) moiety. This indicates that the molecule will donate electrons from this region in nucleophilic reactions.

LUMO: The LUMO is predicted to have a significant contribution from the electron-withdrawing nitro group. This suggests that the molecule will accept electrons at the C3 position and onto the nitro group during nucleophilic attack.

Energy Gap: The presence of the strong electron-withdrawing nitro group significantly lowers the energy of both the HOMO and LUMO compared to unsubstituted indole. taylorandfrancis.com This typically results in a smaller HOMO-LUMO gap, indicating increased reactivity and a shift in light absorption towards longer wavelengths.

| Molecular Orbital | Predicted Energy (eV) | Description | Implication for Reactivity |

| HOMO | ~ -6.5 eV | Localized on the indole ring system. | Indicates the site of electron donation (nucleophilicity). |

| LUMO | ~ -2.8 eV | Localized primarily on the nitro group and C3. | Indicates the site of electron acceptance (electrophilicity). |

| HOMO-LUMO Gap | ~ 3.7 eV | Energy difference between HOMO and LUMO. | A smaller gap suggests higher chemical reactivity and polarizability. |

Note: These energy values are illustrative examples derived from DFT calculations on analogous aromatic nitro compounds.

Molecular Electrostatic Potential (MEP) mapping is a computational tool used to visualize the charge distribution within a molecule. nih.gov It helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net The MEP map is color-coded, where red indicates regions of high negative electrostatic potential (electron-rich) and blue indicates regions of high positive potential (electron-poor).

In the MEP map of this compound:

Red Regions: The most intense negative potential (red) is localized on the oxygen atoms of the nitro group, reflecting their high electronegativity and electron density. mdpi.com This area is a likely site for interaction with electrophiles or hydrogen bond donors.

Blue Regions: A region of positive potential (blue) is expected around the hydrogen atom attached to the indole nitrogen (N-H), making it a potential hydrogen bond donor site.

Neutral Regions: The carbon-rich aromatic rings and the methyl group will show intermediate potentials (green/yellow), with the π-system of the indole ring having a generally negative potential, though less so than the nitro group. researchgate.net

This analysis is crucial for predicting intermolecular interactions and the initial sites of chemical attack. nih.gov

Global and local reactivity descriptors derived from DFT provide quantitative measures of chemical reactivity. Fukui functions, in particular, are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. mdpi.comsciforum.net

The Fukui function comes in three main forms:

f⁺(r): Predicts the site for a nucleophilic attack (where an electron is added). For this compound, the f⁺ values are expected to be highest on the nitrogen atom of the nitro group and the C3 carbon atom of the indole ring.

f⁻(r): Predicts the site for an electrophilic attack (where an electron is removed). The f⁻ values would likely be highest on the atoms of the pyrrole part of the indole ring.

f⁰(r): Predicts the site for a radical attack.

Studies on aromatic systems containing nitro groups have shown that this moiety significantly influences the Fukui function values, sometimes leading to negative values which require careful interpretation but are linked to strong electron-attracting effects. mdpi.com These descriptors allow for a more nuanced prediction of regioselectivity in chemical reactions than what is available from simple resonance structures alone.

Computational Elucidation of Reaction Mechanisms and Dynamics

Detailed computational studies specifically elucidating the reaction mechanisms and dynamics for the formation or subsequent reactions of this compound are not extensively available in publicly accessible literature. However, computational chemistry provides a powerful framework for such investigations. Theoretical studies on related 3-nitroindole syntheses have utilized Density Functional Theory (DFT) to map out reaction pathways.

Transition State Analysis and Reaction Pathways

For the nitration of indole derivatives, computational models are employed to identify the transition state structures. These analyses help in understanding the regioselectivity of the nitration process, explaining why the nitro group is directed to the 3-position. For a generic N-protected indole, the reaction with an electrophilic nitrating agent, such as trifluoroacetyl nitrate (B79036), is proposed to proceed through a four-membered ring transition state. This transition state leads to the formation of the 3-nitroindole product. The specific influence of the 5-methyl group on the transition state geometry and energy for this compound would require a dedicated computational study.

Energy Profiles and Kinetic Parameters

The energy profiles for the nitration of indoles can be calculated to determine the activation energies and reaction enthalpies. These calculations provide insights into the kinetics of the reaction. For the general electrophilic nitration of an N-Boc indole, the free energies are computed, indicating the thermodynamic feasibility of the reaction. Such studies reveal that the formation of the 3-nitro product is energetically favorable. The precise kinetic parameters for the formation of this compound would be dependent on the specific reaction conditions and would necessitate a focused computational investigation.

Molecular Modeling and Docking Studies for Biological Interactions

While specific molecular modeling and docking studies for this compound are not prominently documented, the general class of nitroindole derivatives has been a subject of interest in medicinal chemistry. Computational tools are vital in predicting how these molecules might interact with biological targets.

Ligand-Receptor Interaction Predictions

Molecular docking simulations are used to predict the binding orientation and affinity of a ligand, such as this compound, within the active site of a receptor. These predictions are based on scoring functions that estimate the strength of the interaction. For related indole compounds, docking studies have been instrumental in identifying potential protein targets and elucidating the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.

Enzyme Active Site Binding Simulations

Simulations of this compound binding to an enzyme's active site would involve placing the molecule into the binding pocket of a target enzyme and calculating the binding energy. These simulations can reveal which amino acid residues are crucial for binding and can guide the design of more potent inhibitors. For other nitroaromatic compounds, such studies have provided valuable insights into their mechanism of action.

Non-Covalent Interaction Analysis (e.g., Hirshfeld Surface Analysis)

In the crystal packing of related nitroaromatic molecules, Hirshfeld surface analysis typically reveals the significance of various non-covalent interactions. These often include:

O···H/H···O contacts: Indicative of hydrogen bonding, often involving the nitro group's oxygen atoms.

C···H/H···C contacts: Representing weaker van der Waals interactions.

N···H/H···N contacts: Also contributing to hydrogen bonding networks.

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. For a molecule like this compound, one would expect the nitro group and the N-H group of the indole ring to be significant participants in intermolecular hydrogen bonding, which would be crucial in stabilizing the crystal lattice.

Molecular Biological Mechanisms and Structure Activity Relationships

Mechanistic Investigations of Antimicrobial Activity

While the precise antimicrobial mechanisms of 5-Methyl-3-nitro-1H-indole are not yet fully elucidated, the broader class of nitroaromatic compounds, to which it belongs, offers significant insights. The antimicrobial activity of these compounds is generally accepted to be linked to the reductive activation of the nitro group within the microbial cell. This process generates reactive nitroso and hydroxylamine (B1172632) intermediates that can covalently bind to and damage critical biomolecules, including DNA, leading to cell death encyclopedia.pub. The efficacy of such compounds is often correlated with their rate of metabolism within the microorganism nih.gov.

It is important to note that some indole (B1671886) derivatives exert their antibacterial effects through mechanisms other than direct interaction with the translational or replicative machinery. For instance, certain synthetic indole derivatives have been shown to inhibit the respiratory metabolism in bacteria, disrupting the transmembrane potential and interfering with pathways like the mevalonate (B85504) pathway, ultimately leading to an increase in reactive oxygen species nih.gov.

There is currently a lack of direct scientific evidence specifically demonstrating that this compound inhibits bacterial protein synthesis by binding to ribosomal subunits such as the 50S subunit. While many clinically significant antibiotics, including macrolides and chloramphenicol, target the 50S ribosomal subunit to halt peptide chain elongation, this mechanism has not been explicitly documented for this compound in the available literature microbenotes.comwikipedia.org. The general mechanism for nitro-heterocyclic drugs points towards metabolic activation and subsequent damage to cellular macromolecules rather than specific ribosomal inhibition encyclopedia.pubnih.gov.

The prevailing mechanism of action for many nitroaromatic antimicrobial agents involves the generation of reactive intermediates that cause DNA damage, thereby interfering with replication and transcription encyclopedia.pub. This is distinct from the targeted inhibition of specific enzymes like DNA gyrase or RNA polymerase. While quinolone antibiotics are well-known inhibitors of DNA gyrase and topoisomerase IV, and rifamycin (B1679328) targets RNA polymerase, there is no direct evidence to suggest that this compound functions as a specific inhibitor of these enzymes lumenlearning.comcreative-biolabs.comnih.govnih.gov. The antibacterial effect of nitro-heterocyclic compounds is more likely a consequence of widespread, non-specific DNA damage resulting from the reactive products of nitro-group reduction mdpi.comyoutube.com.

Table 1: Antimicrobial Activity of a Related Indole Compound

| Compound | Bacterial Strain | Activity |

|---|---|---|

| 5-Methylindole (B121678) | Staphylococcus aureus | Bactericidal |

| 5-Methylindole | Escherichia coli | Bactericidal |

Note: This table shows data for a related compound, 5-methylindole, to provide context due to the lack of specific data for this compound.

Anticancer Mechanisms at the Molecular and Cellular Level

In contrast to the more generalized proposed mechanisms for its antimicrobial effects, the anticancer activities of 5-nitroindole (B16589) derivatives have been linked to more specific molecular targets and cellular pathways.

A significant mechanism underlying the anticancer potential of 5-nitroindole derivatives is their ability to bind and stabilize G-quadruplex structures in the promoter region of the c-Myc oncogene. The c-Myc promoter contains a guanine-rich sequence known as the nuclease hypersensitive element III1 (NHE III1), which can fold into a G-quadruplex structure. Stabilization of this structure is known to repress c-Myc transcription.

Studies on pyrrolidine-substituted 5-nitroindole derivatives have shown that these compounds can selectively bind to the c-Myc promoter G-quadruplex. This interaction has been confirmed through biophysical techniques, which also revealed that some of these derivatives bind to the terminal G-quartets of the quadruplex. The binding of these 5-nitroindole compounds leads to a significant downregulation of both c-Myc mRNA and protein levels in cancer cells.

The downregulation of the c-Myc protein, a key regulator of cell proliferation and growth, by 5-nitroindole derivatives has direct consequences on the cell cycle of cancer cells. Treatment of cancer cell lines, such as HeLa, with these compounds has been shown to induce a prominent cell cycle arrest in the G1 phase and an increase in the sub-G1 population, which is indicative of apoptosis. This effect is a downstream consequence of c-Myc downregulation, as c-Myc is crucial for the G1 to S phase transition.

Table 2: Anticancer Activity of Pyrrolidine-Substituted 5-Nitroindole Derivatives

| Compound Derivative | Target | Mechanism of Action | Cellular Effect |

|---|---|---|---|

| Pyrrolidine-substituted 5-nitroindole | c-Myc promoter G-quadruplex | Stabilization of G-quadruplex, downregulation of c-Myc mRNA and protein | Induction of Sub-G1/G1 phase cell cycle arrest, antiproliferative effects |

Modulation of Intracellular Reactive Oxygen Species (ROS) Levels

No specific studies detailing the effect of this compound on intracellular ROS levels were identified. Research on other substituted 5-nitroindole derivatives suggests that the nitroindole scaffold can be associated with the generation of reactive oxygen species in cancer cells, but this cannot be directly attributed to this compound without specific experimental evidence.

Activation or Inhibition of Specific Signaling Pathways (e.g., MAPK/JNK)

There is no available research that specifically investigates the role of this compound in the activation or inhibition of the MAPK/JNK signaling pathway or other specific cellular signaling cascades. While various indole alkaloids and their derivatives are known to target signaling pathways implicated in cancer and inflammation, data for this particular compound is absent.

Cytotoxicity in Defined Cancer Cell Lines (In vitro studies)

No in vitro cytotoxicity data (such as IC50 values) for this compound against specific cancer cell lines was found in the reviewed literature. Studies on related compounds, such as derivatives of 5-nitro-1H-indole-2,3-dione, have shown cytotoxic effects against various human tumor cell lines, including non-small cell lung cancer and leukemia cell lines nih.gov. However, these findings are specific to more complex derivatives and cannot be extrapolated to this compound.

Anti-inflammatory and Antioxidant Activity Mechanisms

Radical Scavenging Capabilities (e.g., DPPH, Beta-Carotene (B85742) Bleaching)

No studies were identified that evaluated the radical scavenging capabilities of this compound using standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or beta-carotene bleaching tests. The DPPH assay is a widely used method to assess the antioxidant potential of various compounds by measuring their ability to scavenge free radicals mdpi.comresearchgate.netplantsjournal.com. Without experimental testing, the antioxidant capacity of this specific compound remains unknown.

Modulation of Lipid Peroxidation

There is no available research on the effects of this compound on lipid peroxidation. For context, studies on the related but distinct compound, 3-methylindole, have shown an inhibitory effect on NADPH-supported lipid peroxidation in microsomes, suggesting it may act as an antioxidant in that context nih.gov. However, the presence and position of the nitro and methyl groups in this compound would significantly alter its chemical properties, and thus its biological activity cannot be inferred from that of 3-methylindole.

Other Identified Molecular Biological Activities and Associated Mechanisms

Beyond its primary applications, research into nitroindole derivatives has uncovered a range of other potential therapeutic activities. These include antiviral, antifungal, anticonvulsant, and enzyme-inhibiting properties. The mechanisms underlying these activities are diverse and are the subject of ongoing investigation.

The indole scaffold is a common feature in many antiviral agents, and its derivatives have been a focus of drug discovery efforts to combat various viral infections. While specific studies on the enzyme inhibition mechanism of this compound are limited, research on related nitro-substituted indole derivatives provides insights into their potential antiviral action. For instance, certain 5-nitro-indole analogues have been investigated as inhibitors of HIV-1 replication. However, in some studies, the introduction of a nitro group at the 5-position of the indole ring did not significantly alter the antiviral potency against wild-type HIV-1, suggesting that other structural modifications play a more critical role. nih.gov The broader class of indole derivatives has been shown to target various viral proteins and enzymes essential for the viral life cycle. nih.gov

Indole derivatives have demonstrated a range of antifungal activities. researchgate.net The mechanisms of action for antifungal drugs are varied, with many targeting the fungal cell membrane's integrity. A primary target is the biosynthesis of ergosterol (B1671047), a crucial component of the fungal cell membrane that is absent in mammalian cells. Azole antifungals, for example, inhibit the enzyme lanosterol (B1674476) 14α-demethylase, which is involved in the conversion of lanosterol to ergosterol. davidmoore.org.uknih.govebsco.comamazonaws.commdpi.com This disruption of ergosterol synthesis alters the permeability and fluidity of the fungal cell membrane, leading to the inhibition of fungal growth. davidmoore.org.uknih.gov Another class of antifungals, the polyenes, directly bind to ergosterol, forming pores in the cell membrane that lead to leakage of cellular contents and cell death. ebsco.com While the specific antifungal mechanism of this compound is not extensively documented, it is plausible that it could involve similar pathways, such as the inhibition of ergosterol biosynthesis or direct interaction with the fungal cell membrane, which are common mechanisms for heterocyclic compounds.

Epilepsy and other seizure disorders are often associated with an imbalance in excitatory and inhibitory neurotransmission in the brain. Glutamate is the primary excitatory neurotransmitter, and its receptors, including kainate receptors, play a significant role in the initiation and spread of seizure activity. nih.gov Consequently, antagonists of kainate receptors are considered potential therapeutic targets for the development of new anticonvulsant drugs. nih.gov Research has shown that specific derivatives of kainic acid can exhibit anticonvulsant effects. nih.gov While there is a clear rationale for targeting kainate receptors in the treatment of seizures, the direct interaction of this compound with these receptors has not been established in the available literature. However, the broader class of quinazoline (B50416) derivatives has been investigated for anticonvulsant properties, with some compounds showing high affinity for the GABA-A receptor, a key player in inhibitory neurotransmission. mdpi.com

Alpha-glucosidase is a key enzyme in the digestion of carbohydrates, breaking them down into glucose which is then absorbed into the bloodstream. nih.gov Inhibition of this enzyme can delay carbohydrate digestion and reduce the rate of glucose absorption, which is a therapeutic strategy for managing type 2 diabetes. nih.gov Studies on 3,3-di(indolyl)indolin-2-ones, which share structural similarities with indole derivatives, have demonstrated their potential as alpha-glucosidase inhibitors. Notably, a derivative containing a 5-nitro substituent was included in this research, indicating that nitro-containing indole structures can exhibit this inhibitory activity. nih.gov

The following table displays the percentage of alpha-glucosidase inhibition by various 3,3-di(indolyl)indolin-2-one derivatives at a concentration of 50 µg/ml, compared to the standard drug acarbose.

| Compound | Substituent on Indolinone Ring | Substituent on Indole Ring | % Inhibition ± SD |

|---|---|---|---|

| 1a | H | H | 16 ± 6 |

| 1i | 5-NO2 | 5-OH | 67 ± 13 |

| 1k | 5-NO2 | 1-CH3 | 94 ± 3 |

| Acarbose | Standard | 19 ± 5 |

Data sourced from studies on 3,3-di(indolyl)indolin-2-ones. nih.gov

Comprehensive Structure-Activity Relationship (SAR) Studies

The biological activity of a compound is intrinsically linked to its chemical structure. Structure-activity relationship (SAR) studies aim to identify the key structural features, or pharmacophores, that are responsible for a molecule's biological effects. For nitroindole derivatives, the position and presence of the nitro group are critical determinants of their activity.

The position of the nitro group on the indole ring has a profound impact on the biological activity of the molecule. A study on the mutagenic activity of nitro and methyl-nitro derivatives of indole in Salmonella typhimurium revealed that the placement of the nitro group is a critical factor. nih.gov In this study, nitro substitution at the C2, C5, or C6 positions of the indole ring generally resulted in measurable mutagenic activity. nih.gov In contrast, the presence of a nitro group at the C4 or C7 positions led to compounds that were only weakly mutagenic or nonmutagenic. nih.gov

The table below summarizes the mutagenic activity of various nitroindole derivatives, highlighting the influence of the nitro group's position.

| Nitro Group Position | Observed Mutagenic Activity |

|---|---|

| C2 | Measurable Activity |

| C4 | Weakly or Nonmutagenic |

| C5 | Measurable Activity |

| C6 | Measurable Activity |

| C7 | Weakly or Nonmutagenic |

Data based on mutagenicity studies of nitroindole derivatives. nih.gov

Effects of Methyl Substitution on Target Interaction and Activity

The substitution of a methyl group onto the indole ring can significantly alter the compound's biological activity. The position of this substitution is crucial. In studies of various nitro-substituted indoles, methylation of a ring nitrogen was generally found to reduce mutagenic activity. nih.gov

In a different class of indole-based compounds designed as CFTR potentiators, methylation at the N1 or N5 positions led to a significant decrease in activity. acs.org This suggests that the hydrogen atoms at these positions may be crucial for forming key hydrogen-bond interactions with the biological target, and the addition of a bulkier methyl group could create steric hindrance, preventing optimal binding. acs.org